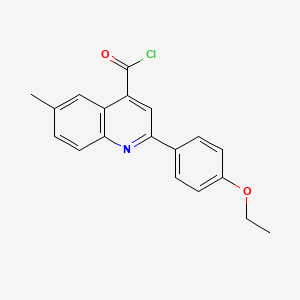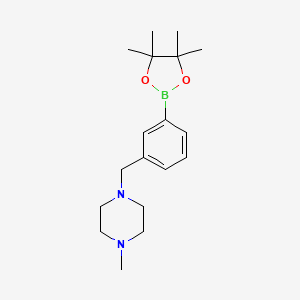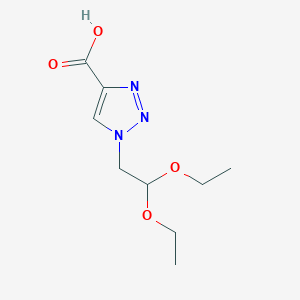
1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2,2-Diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid, commonly known as DETC, is an organic compound derived from the reaction of ethyl acetate and hydrazine hydrate. DETC is a versatile compound that has been used in a variety of scientific studies and laboratory experiments. It has several advantages over other compounds due to its stability, solubility, and low toxicity.
Scientific Research Applications
Applications in Drug Discovery
Triazole derivatives have been extensively studied for their potential in drug discovery, particularly for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (Ferreira et al., 2013). These compounds are considered vital in the development of novel therapeutics, particularly for diseases that are currently challenging to treat due to drug resistance or lack of effective treatments.
Advances in Synthetic Methods
The synthesis of triazole derivatives has seen considerable innovation, particularly in developing more sustainable and eco-friendly methods. Techniques such as the Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC) have been improved to enhance efficiency, reduce environmental impact, and create derivatives with significant biological activity (Kaushik et al., 2019; de Souza et al., 2019). This progress is essential for creating triazole derivatives more efficiently and sustainably.
Role in Antibacterial Research
Triazole derivatives have shown promising antibacterial activity, especially against resistant strains like MRSA. Their mode of action includes inhibiting critical bacterial enzymes and processes, such as DNA gyrase and topoisomerase IV, making them potential candidates for developing new antibacterial agents (Li and Zhang, 2021).
Contributions to Material Science
Beyond biomedical applications, triazole derivatives contribute significantly to material science. They have been used as corrosion inhibitors for metals and alloys, demonstrating their utility in extending the life and durability of materials in corrosive environments (Hrimla et al., 2021). Such applications are vital for industries reliant on metal components, offering a more effective and environmentally friendly alternative to traditional corrosion inhibitors.
properties
IUPAC Name |
1-(2,2-diethoxyethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-3-15-8(16-4-2)6-12-5-7(9(13)14)10-11-12/h5,8H,3-4,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSRRWEOUHHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(N=N1)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439915.png)



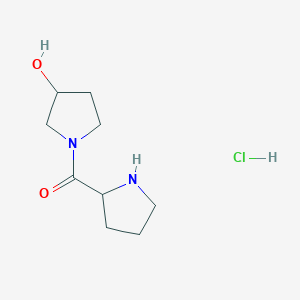
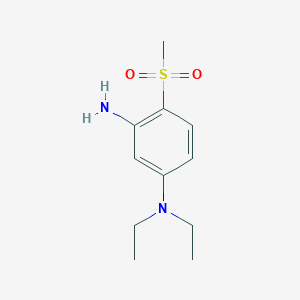
![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439926.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1439929.png)
